molecular formula C10H14ClNO2 B2622233 Ethyl 2-(2-methylpyridin-4-yl)acetate hydrochloride CAS No. 2044713-79-1

Ethyl 2-(2-methylpyridin-4-yl)acetate hydrochloride

Cat. No.: B2622233
CAS No.: 2044713-79-1
M. Wt: 215.68
InChI Key: LXRKDBPSKGYJAE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylpyridin-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is primarily used in research and development within the pharmaceutical and chemical industries due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methylpyridin-4-yl)acetate hydrochloride typically involves the esterification of 2-(2-methylpyridin-4-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, advanced purification techniques like chromatography and crystallization are employed to obtain high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylpyridin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include:

  • Oxidized derivatives such as carboxylic acids and ketones.
  • Reduced derivatives such as alcohols.
  • Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(2-methylpyridin-4-yl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methylpyridin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2-methylpyridin-4-yl)acetate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-(pyridin-4-yl)acetate: Lacks the methyl group at the 2-position of the pyridine ring, resulting in different reactivity and properties.

    Methyl 2-(2-methylpyridin-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its chemical behavior.

    2-(2-Methylpyridin-4-yl)acetic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester form.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2-methylpyridin-4-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-3-13-10(12)7-9-4-5-11-8(2)6-9;/h4-6H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRKDBPSKGYJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044713-79-1
Record name ethyl 2-(2-methylpyridin-4-yl)acetate hydrochloride
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